Ethyl-[3-(2-fluoroethoxy)benzyl]amine
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl-[3-(2-fluoroethoxy)benzyl]amine is C11H16FNO . Its molecular weight is 197.25 .Physical And Chemical Properties Analysis
Amines can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . The properties of Ethyl-[3-(2-fluoroethoxy)benzyl]amine would depend on its specific structure.Scientific Research Applications
Synthesis and Chemical Reactions
Reactions with α-Fluoro-β-Keto-Esters : Ethyl-[3-(2-fluoroethoxy)benzyl]amine, similar to other fluorine compounds, can participate in reactions with α-fluoro-β-keto-esters, leading to the formation of various fluorinated compounds. Such reactions are fundamental in organic synthesis and medicinal chemistry, offering routes to synthesize pyrimidines like 5-fluorouracil (Bergmann, Shahak, & Grünwald, 1967).
Formation of Ureido Sugars : Research has shown that ethyl or benzyl esters, which are structurally related to Ethyl-[3-(2-fluoroethoxy)benzyl]amine, can be used in synthesizing ureido sugars. These are important derivatives in carbohydrate chemistry, with potential applications in biology and medicine (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Intracellular Calcium Activity : Derivatives of Ethyl-[3-(2-fluoroethoxy)benzyl]amine have been found to exhibit moderate activity on intracellular calcium, a critical aspect in biological signaling and pharmacological research (Bourlot et al., 1998).
Applications in Medicinal Chemistry
Antibacterial Agents : The compound and its derivatives have been employed in synthesizing antibacterial agents. This includes the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, showcasing the importance of fluoroethyl groups in antibiotic development (Egawa et al., 1984).
Antitumor Activities : Ethyl-[3-(2-fluoroethoxy)benzyl]amine derivatives have been studied for their antitumor activities. For example, O-Benzyl and O-ethyl derivatives of certain uridine compounds were synthesized and exhibited significant activity against cancer cells (Yamashita et al., 1989).
Material Science and Chemistry
Polymer Chemistry : The compound's derivatives have been used in polymer chemistry, specifically in synthesizing poly(oxazoline)s with terminal quaternary ammonium groups. This research has implications for developing antimicrobial materials (Waschinski & Tiller, 2005).
Catalysis in Electrochemical Reactions : In electrochemical studies, derivatives of Ethyl-[3-(2-fluoroethoxy)benzyl]amine have been used as catalysts for the oxidation of benzyl alcohol, showing their potential in catalytic processes (Wong, Yam, & Lee, 1992).
properties
IUPAC Name |
N-[[3-(2-fluoroethoxy)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-13-9-10-4-3-5-11(8-10)14-7-6-12/h3-5,8,13H,2,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXOEGTXUPVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[3-(2-fluoroethoxy)benzyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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